3,3-Diphenylcyclopentylamine hydrochloride
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Overview
Description
3,3-Diphenylcyclopentylamine hydrochloride is a chemical compound with the molecular formula C17H19N·HCl. It is known for its unique structure, which includes a cyclopentane ring substituted with two phenyl groups and an amine group. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diphenylcyclopentylamine hydrochloride typically involves the following steps:
Friedel-Crafts Alkylation: This step involves the reaction of benzene with a suitable alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 3,3-diphenylpropionitrile.
Catalytic Hydrogenation: The 3,3-diphenylpropionitrile is then subjected to catalytic hydrogenation to convert it into 3,3-diphenylpropylamine.
Formation of Schiff Base: The 3,3-diphenylpropylamine reacts with an aldehyde to form a Schiff base.
Methylation and Hydrolysis: The Schiff base undergoes methylation to form a quaternary ammonium salt, which is then hydrolyzed to yield 3,3-diphenylcyclopentylamine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow reactions and the use of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
3,3-Diphenylcyclopentylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amines and other derivatives.
Scientific Research Applications
3,3-Diphenylcyclopentylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 3,3-Diphenylcyclopentylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A simpler analog with a cyclopentane ring and an amine group.
3,3-Diphenylpropylamine: A structurally similar compound with a propyl chain instead of a cyclopentane ring.
4,4-Diphenylcyclohexylamine: Another analog with a cyclohexane ring instead of a cyclopentane ring
Uniqueness
3,3-Diphenylcyclopentylamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclopentane ring with two phenyl groups and an amine group makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
39617-50-0 |
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Molecular Formula |
C17H20ClN |
Molecular Weight |
273.8 g/mol |
IUPAC Name |
3,3-diphenylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H19N.ClH/c18-16-11-12-17(13-16,14-7-3-1-4-8-14)15-9-5-2-6-10-15;/h1-10,16H,11-13,18H2;1H |
InChI Key |
KNNJWHYARPPXGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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